molecular formula C11H9NO2 B13231527 3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde

3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde

Cat. No.: B13231527
M. Wt: 187.19 g/mol
InChI Key: KUBHUIYOABTOGH-UHFFFAOYSA-N
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Description

3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde is a chemical compound with the molecular formula C11H9NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-2-aminophenol with glyoxylic acid to form the oxazole ring, followed by formylation to introduce the benzaldehyde group . The reaction conditions often require the use of acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 3-(4-Methyl-1,3-oxazol-2-yl)benzoic acid.

    Reduction: 3-(4-Methyl-1,3-oxazol-2-yl)benzyl alcohol.

    Substitution: Various substituted oxazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methyl-1,3-oxazol-2-yl)benzoic acid: An oxidation product of 3-(4-Methyl-1,3-oxazol-2-yl)benzaldehyde.

    3-(4-Methyl-1,3-oxazol-2-yl)benzyl alcohol: A reduction product of this compound.

    4-Methyl-2-phenyl-1,3-oxazole: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both the oxazole ring and the benzaldehyde group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-(4-methyl-1,3-oxazol-2-yl)benzaldehyde

InChI

InChI=1S/C11H9NO2/c1-8-7-14-11(12-8)10-4-2-3-9(5-10)6-13/h2-7H,1H3

InChI Key

KUBHUIYOABTOGH-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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